molecular formula C8H10N4O2 B2761910 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 105445-03-2

2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2761910
CAS No.: 105445-03-2
M. Wt: 194.194
InChI Key: AKAMLKWCGWYYMY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields and short reaction times . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial production due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxymethyl and methyl groups contribute to its unique pharmacological profile and make it a valuable compound for further research and development .

Properties

IUPAC Name

2-(methoxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-3-7(13)12-8(9-5)10-6(11-12)4-14-2/h3H,4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBKNFMIZLCQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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